molecular formula CF3NaO2S B042873 Sodium Trifluoromethanesulfinate CAS No. 2926-29-6

Sodium Trifluoromethanesulfinate

Cat. No. B042873
CAS RN: 2926-29-6
M. Wt: 156.06 g/mol
InChI Key: KAVUKAXLXGRUCD-UHFFFAOYSA-M
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Description

Sodium Trifluoromethanesulfinate (CF3SO2Na) and Trifluoromethanesulfonyl Chloride (CF3SO2Cl) are widely utilized reagents in organic chemistry for the direct trifluoromethylation of various substrates. These compounds facilitate the introduction of the SCF3 and the S(O)CF3 group, among other reactions, highlighting their versatility in chemical transformations (Guyon et al., 2017).

Synthesis Analysis

The preparation of Sodium Trifluoromethanesulfinate often involves eco-friendly methods such as β-elimination of aliphatic triflones under mild conditions, allowing the synthesis of various triflinate salts. This approach emphasizes the importance of sustainable practices in chemical synthesis (Langlois et al., 2007).

Molecular Structure Analysis

The crystal structure of Sodium Trifluoromethanesulfonate-Trifluoromethanesulfonic Acid complex has been elucidated, revealing sodium ions coordinated by oxygen atoms from trifluoromethanesulfonic acid molecules, forming a 3-dimensional network. This structure demonstrates the intricate interactions at the molecular level, contributing to our understanding of its chemical behavior (Korus & Jansen, 1998).

Chemical Reactions and Properties

Sodium Trifluoromethanesulfinate is involved in a myriad of chemical reactions, including trifluoromethylation-peroxidation of unactivated alkenes, electrophilic trifluoromethylthiolation at room temperature, and iodotrifluoromethylation of alkenes and alkynes. These reactions underscore its role as a versatile reagent in introducing trifluoromethyl groups and its derivatives across different chemical frameworks (Zhang et al., 2017; Bu et al., 2017; Hang et al., 2014).

Physical Properties Analysis

Sodium 1,1,1-Trifluoromethanesulfonate, closely related to Sodium Trifluoromethanesulfinate, is a white crystalline powder, hygroscopic, and soluble in water, alcohol, and other highly polar organic solvents. Its melting point is around 255–257°C, demonstrating significant stability and solubility, which are crucial for its application in various chemical reactions (Prakash & Mathew, 2010).

Chemical Properties Analysis

Trifluoromethanesulfinate salts exhibit a wide range of chemical properties, including the ability to act as electrophilic trifluoromethylthiolating agents. Their reactivity can be tailored through the substitution on the aryl ring, providing a versatile toolkit for synthesizing a diverse array of trifluoromethylthiolated compounds under mild conditions, showcasing the adaptability and wide applicability of these reagents in organic synthesis (Shao et al., 2015).

Scientific research applications

  • Trifluoromethylation, Trifluoromethylsulfenylation, and Trifluoromethylsulfinylation: It serves as a versatile reagent in these chemical reactions, useful in various chemical processes (H. Guyon, Hélène Chachignon, & D. Cahard, 2017).

  • Selective Oxidation of C–H Bonds: A light and oxygen-enabled photocatalytic system using sodium trifluoromethanesulfinate allows for efficient and environmentally friendly preparation of high-value aromatic ketones and carboxylic acids from readily available materials (Xianjin Zhu, Yong Liu, Can Liu, Haijun Yang, & H. Fu, 2020).

  • Pharmaceutical Applications: Recent advancements in trifluoromethylation with sodium trifluoromethanesulfinate have led to improved drug stability, bioavailability, and binding selectivities, benefiting pharmaceutical research (Renjie Hui, Shiwei Zhang, Zheng Tan, Xiaopei Wu, & Bainian Feng, 2017).

  • Synthesis of 3-(Trifluoromethyl)-Spiro[4.5]Trienones: Copper-catalyzed difunctionalization of activated alkynes with sodium trifluoromethanesulfinate is employed in synthesizing these compounds, enabling the simultaneous formation of two carbon-carbon single bonds and one carbon-oxygen bond (Huiliang Hua et al., 2015).

  • Oxidative Trifluoromethylation and Arylation: The copper-catalyzed process shows potential for the facile generation of CF3 radicals under mild conditions (Qingquan Lu et al., 2014).

properties

IUPAC Name

sodium;trifluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVUKAXLXGRUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635644
Record name Sodium trifluoromethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Trifluoromethanesulfinate

CAS RN

2926-29-6
Record name Sodium trifluoromethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
791
Citations
Q Yan, L Jiang, W Yi, Q Liu… - Advanced Synthesis & …, 2017 - Wiley Online Library
A method for direct difluoromethylthiolation of Ar−H bonds is introduced. The stable and easy‐to‐handle HCF 2 SO 2 Na is reduced with (EtO) 2 P(O)H in the presence of TMSCl to …
Number of citations: 62 onlinelibrary.wiley.com
Z Hang, Z Li, ZQ Liu - Organic letters, 2014 - ACS Publications
A scalable, selective, and operationally easy iodotrifluoromethylation of a wide range of alkenes and alkynes by using two simple and safe solids, sodium trifluoromethanesulfinate and …
Number of citations: 141 pubs.acs.org
XY Jiang, FL Qing - Angewandte Chemie, 2013 - Wiley Online Library
… Herein, we describe the copper-catalyzed three-component oxytrifluoromethylation of alkenes by employing sodium trifluoromethanesulfinate (NaSO 2 CF 3 , Langlois reagent) as a …
Number of citations: 167 onlinelibrary.wiley.com
BR Langlois, E Laurent, N Roidot - Tetrahedron letters, 1991 - Elsevier
… Electron-rich aromatic compounds are triluforomethylated with sodium trifluoromethanesulfinate and t-butyl hydroperoxide. Monotrifluoromethylation predominates in the presence of …
Number of citations: 458 www.sciencedirect.com
X Zhu, Y Liu, C Liu, H Yang, H Fu - Green Chemistry, 2020 - pubs.rsc.org
… derived from sodium trifluoromethanesulfinate and oxygen under … ready availability of sodium trifluoromethanesulfinate as the … -enabled sodium trifluoromethanesulfinate photocatalytic …
Number of citations: 65 pubs.rsc.org
R Hui, S Zhang, Z Tan, X Wu, B Feng - Chinese Journal of Organic …, 2017 - sioc-journal.cn
… Sodium trifluoromethanesulfinate (CF 3 SO 2 Na) is a stable inexpensive reagent, which has been widely used in the field of organic fluorine chemistry. The recent progress (2014~ …
Number of citations: 9 sioc-journal.cn
DW Sun, X Jiang, M Jiang, Y Lin… - European Journal of …, 2017 - Wiley Online Library
… trifluoromethylsulfinylation reactions by using sodium trifluoromethanesulfinate were promoted by … In the presence of phosphorus trichloride, sodium trifluoromethanesulfinate readily …
BR Langlois, E Laurent, N Roidot - Tetrahedron letters, 1992 - Elsevier
Enol esters are converted into α-trifluoromethylated enol esters and/or ketones with sodium trifluoromethanesulfinate and t-butyl hydroperoxide in the presence of catalytic amounts of …
Number of citations: 124 www.sciencedirect.com
Z Tan, S Zhang, Y Zhang, Y Li, M Ni… - The Journal of Organic …, 2017 - ACS Publications
… Initially, reaction of PhI(OAc) 2 with sodium trifluoromethanesulfinate yields I, and I produces two free radicals, II and CF 3 radical (the related process was proposed by Antonchick (20) …
Number of citations: 26 pubs.acs.org
J Yu, H Yang, H Fu - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
… inexpensive and easily stored sodium trifluoromethanesulfinate as the trifluoromethyl source… of alkenes with sodium trifluoromethanesulfinate and intramolecular cyclization. This is the …
Number of citations: 60 onlinelibrary.wiley.com

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